Cas no 39901-45-6 (2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide)
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-chloro-N-(3,4,5-trimethoxyphenyl)-
- 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide
- EN300-08074
- MFCD00524910
- VSRMXUOEQLPQSY-UHFFFAOYSA-N
- SCHEMBL4000768
- AKOS000199347
- Z56968817
- 39901-45-6
- DTXSID00366577
- BS-10291
- CS-0307820
-
- MDL: MFCD00524910
- Inchi: 1S/C11H14ClNO4/c1-15-8-4-7(13-10(14)6-12)5-9(16-2)11(8)17-3/h4-5H,6H2,1-3H3,(H,13,14)
- InChI Key: VSRMXUOEQLPQSY-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=C(C(=C(C=1)OC)OC)OC)=O
Computed Properties
- Exact Mass: 259.06122
- Monoisotopic Mass: 259.061136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.8
- XLogP3: 1.6
Experimental Properties
- Density: 1.261
- Melting Point: 104-106 °C
- Boiling Point: 410.4°C at 760 mmHg
- Flash Point: 202°C
- Refractive Index: 1.548
- PSA: 56.79
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C369713-50mg |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide |
39901-45-6 | 50mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C369713-100mg |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide |
39901-45-6 | 100mg |
$ 65.00 | 2022-04-28 | ||
| TRC | C369713-500mg |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide |
39901-45-6 | 500mg |
$ 210.00 | 2022-04-28 | ||
| abcr | AB375375-500mg |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide; . |
39901-45-6 | 500mg |
€205.00 | 2024-04-17 | ||
| abcr | AB375375-1g |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide; . |
39901-45-6 | 1g |
€237.00 | 2024-04-17 | ||
| abcr | AB375375-5g |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide; . |
39901-45-6 | 5g |
€637.00 | 2024-04-17 | ||
| abcr | AB375375-10g |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide; . |
39901-45-6 | 10g |
€1037.00 | 2024-04-17 | ||
| abcr | AB375375-500 mg |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide |
39901-45-6 | 500MG |
€195.40 | 2022-08-31 | ||
| abcr | AB375375-1 g |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide |
39901-45-6 | 1g |
€228.00 | 2022-08-31 | ||
| abcr | AB375375-5 g |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide |
39901-45-6 | 5g |
€618.00 | 2022-08-31 |
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide Suppliers
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Professional Introduction to 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide (CAS No. 39901-45-6)
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide, with the CAS number 39901-45-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its structural features and potential applications in drug development. The presence of a chloro group and a trimethoxyphenyl moiety makes it a versatile intermediate for various synthetic pathways, particularly in the creation of more complex molecular architectures.
The< strong>trimethoxyphenyl group is particularly noteworthy as it introduces electron-donating effects through the methoxy substituents, which can influence the reactivity and electronic properties of the molecule. This feature is often exploited in medicinal chemistry to modulate binding affinities and pharmacokinetic profiles of drug candidates. In recent years, there has been a growing interest in derivatives of this class due to their potential in addressing various therapeutic targets.
In the context of modern drug discovery, 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide serves as a valuable building block. Its utility extends to the synthesis of more complex molecules through various functional group transformations. For instance, the chloro group can be readily displaced by nucleophiles, allowing for the introduction of diverse substituents. This flexibility is crucial in generating libraries of compounds for high-throughput screening.
Recent studies have highlighted the importance of< strong>acetamide derivatives in medicinal chemistry. The acetamide moiety is known for its ability to enhance solubility and metabolic stability, making it a preferred scaffold in drug design. Furthermore, modifications at the amide bond can lead to significant changes in pharmacological activity. This has prompted researchers to explore novel< strong>2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide-based compounds as potential therapeutic agents.
The< strong>CAS number 39901-45-6 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized naming system is essential for global collaboration and regulatory compliance in pharmaceutical research. The compound's properties and applications have been extensively documented in academic journals and industry reports.
One of the most compelling aspects of< strong>2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide is its role in developing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting these enzymes with small molecule inhibitors, researchers aim to disrupt aberrant signaling networks that drive disease progression. The< strong>trimethoxyphenyl group's ability to interact with biological targets makes it an attractive component in such inhibitor designs.
In addition to its applications in oncology research, this compound has shown promise in other therapeutic areas. For instance, derivatives of< strong>2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide have been investigated for their potential anti-inflammatory and analgesic properties. The structural features that make it useful in kinase inhibition also contribute to its efficacy in modulating inflammatory responses.
The synthesis of< strong>2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide involves well-established organic chemistry techniques. The chlorination step is typically performed using reagents such as phosphorus oxychloride (POCl₃), while the trimethoxylation can be achieved through methylation reactions involving dimethyl sulfate or methyl iodide. These synthetic routes are optimized for yield and purity, ensuring that researchers obtain high-quality material for their studies.
The compound's stability under various conditions is another critical factor that contributes to its utility in research settings. It remains stable under standard storage conditions but may require specific handling protocols depending on its intended use. For instance, solubility considerations may dictate whether it should be stored as a solid or dissolved in an appropriate solvent.
In conclusion,< strong>2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide (CAS No. 39901-45-6) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features enable diverse applications ranging from kinase inhibition to anti-inflammatory drug development. The ongoing exploration of its derivatives underscores its importance as a key intermediate in modern drug discovery efforts.
39901-45-6 (2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide) Related Products
- 92290-71-6(2-Chloro-N-(3-Phenoxyphenyl)Acetamide)
- 66932-96-5(2-Chloro-N-(3,5-dimethoxyphenyl)acetamide)
- 860572-09-4(Acetamide, 2-chloro-N-(2,3,4-trimethoxyphenyl)-)
- 36160-84-6(2-Chloro-N-(4-phenoxyphenyl)acetamide)
- 17641-08-6(2-Chloro-N-(3-methoxyphenyl)acetamide)
- 227199-07-7(N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide)
- 42477-07-6(2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide)
- 2153-08-4(2-Chloro-N-(4-ethoxyphenyl)acetamide)
- 22303-36-2(2-Chloro-N-(4-methoxyphenyl)acetamide)
- 10224-03-0(N,N'-(Oxybis(4,1-phenylene))bis(2-chloroacetamide))